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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of erbium silicide
(ErSiz) contacts against other common silicide alternatives, such as titanium silicide (TiSiz),
cobalt silicide (CoSiz), and nickel silicide (NiSi). The assessment is supported by experimental
data on thermal stability, electrical performance, and degradation mechanisms, offering
valuable insights for materials selection in advanced semiconductor devices.

Comparative Analysis of Silicide Properties

Erbium silicide is distinguished by its exceptionally low Schottky barrier height (SBH) on n-
type silicon, making it a promising candidate for source/drain contacts in advanced CMOS
technologies to reduce contact resistance.[1] However, its overall stability and performance
must be weighed against established materials. The following table summarizes key
performance metrics for erbium silicide and its common alternatives.
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Erbium Titanium . . .
o o o Cobalt Silicide  Nickel Silicide
Property Silicide Silicide (TiSiz - . .
. (CoSi2) (NiSi)
(ErSiz2—x) C54)
Thin Film
Resistivity N/A 13-16[2] 14-20[2] 14-20[2]
(MQ-cm)
Formation
300-500[1] 700-900[2] 600-800[2] 400-600[2]
Temperature (°C)
Thermal Stability
o ~1000[1][3][4] ~900[2] ~950[2] ~650[2]
Limit (°C)
Schottky Barrier
Height (n-Si) 0.34 - 0.43[3][4] ~0.58[2] ~0.65[2] ~0.66[2]
(eV)
. ) ) No line-width Low Si
Key Stability High thermal Well-established )
N effect, good consumption, low
Advantages stability.[1][3] process.[5] ) i )
uniformity.[6][7] formation temp.
Surface Phase Si consumption,
N o ) ) Lower thermal
Key Stability oxidation, defect transformation potential for abilit
stability,
Challenges formation issues on narrow  junction leakage. Y

(pinholes).[1][3]

lines.[7]

[6]

agglomeration.

Experimental Protocols for Stability Assessment

The long-term stability of silicide contacts is evaluated through a series of fabrication, stress

testing, and characterization steps.

1. Sample Preparation and Silicide Formation:

e Substrate Cleaning: Silicon (100) wafers are subjected to standard cleaning procedures to

remove organic and metallic contaminants, followed by a dip in hydrofluoric acid (HF) to

remove the native oxide layer.
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Metal Deposition: A thin film of the desired metal (e.g., Erbium) is deposited onto the clean Si
substrate, typically via sputtering.

Silicide Formation: Rapid Thermal Annealing (RTA) is used to induce a solid-state reaction
between the metal and silicon, forming the silicide phase.[1] For ErSiz-x, this reaction begins
around 300°C, with the film becoming stable at 500°C and above.[1] For other silicides like
TiSi2 and CoSiz, higher temperatures are required to form the desired low-resistivity phases.

[21[7]
. Long-Term Stability Testing:

Thermal Stress: To simulate long-term operation, the formed silicide contacts are subjected
to prolonged annealing at elevated temperatures (e.g., 400°C to 1000°C) in a controlled
ambient (e.g., N2) for extended durations.

. Characterization Techniques:

Electrical Analysis: Temperature-dependent Current-Voltage (I-V) measurements are
performed to extract key electrical parameters like the Schottky barrier height and ideality
factor.[3][4] The specific contact resistance is a critical metric for evaluating performance
degradation.[8]

Phase and Structural Analysis: X-Ray Diffraction (XRD) is employed to identify the crystalline
phases of the silicide formed after annealing and to check for any phase changes after
thermal stress.[1][9]

Morphological Analysis: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy
(SEM) are used to inspect the surface morphology of the silicide film, looking for signs of
degradation such as agglomeration or defect formation.[5]

Compositional Analysis: Techniques like Auger Electron Spectroscopy (AES) and X-ray
Photoelectron Spectroscopy (XPS) are used for depth profiling to analyze the elemental
composition and uniformity of the silicide/silicon interface.[9][10]
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Caption: Experimental workflow for assessing the long-term stability of silicide contacts.
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In-Depth Stability Assessment of Erbium Silicide

Thermal Stability: Erbium silicide demonstrates excellent thermal stability. Experimental
studies show that the ErSiz2-x phase, once formed, is stable up to annealing temperatures of
1000°C.[1][3][4] This high stability is advantageous for manufacturing processes that require
high-temperature steps after contact formation.

Electrical Stability: The electrical properties of ErSi2—x contacts remain relatively stable across
a wide range of annealing temperatures. While minor variations are observed, the Schottky
barrier height does not change significantly after annealing between 500°C and 900°C,
indicating a robust electrical contact.[1]

Annealing Temp. (°C) SBH on p-Si (eV)[1] SBH on n-Si (eV)[1]
500 0.783 0.343
600 0.789 0.354
700 0.805 0.427
800 0.796 0.413
900 0.791 0.401

Degradation Mechanisms: Despite its high thermal stability, erbium silicide is susceptible to
specific degradation mechanisms.

o Surface Oxidation: The surface of the silicide can oxidize upon exposure to air, which can
affect its properties.[3]

o Defect Formation: Depending on the initial thickness of the erbium layer, morphological
defects such as pinholes or pyramidal structures can form in the ErSiz—x film during
annealing.[1][3] These defects are believed to arise from the relief of compressive epitaxial
stresses and can potentially lead to increased leakage currents or contact failure.[3]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.tib.eu/en/search/id/tema:TEMA20080509342/Erbium-silicide-formation-and-its-contact-properties?cHash=0873b4f5c919668030ece8ca69459e4e
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Common Silicide Degradation Pathways

High Thermal Stress

Silicide Contact
(ErSiz, TiSiz2, CoSiz, NiSi)

leads to

Defect Formation
(e.g., Pinholes in ErSiz)

Surface Oxidation Agglomeration Dopant Redistribution

Increased Sheet Increased

Interface Degradation & Contact Resistance Leakage Current

Click to download full resolution via product page

Caption: Primary degradation mechanisms affecting silicide contact stability.

Conclusion

Erbium silicide presents a compelling case for use in advanced semiconductor devices due to
its high thermal stability (up to 1000°C) and its uniquely low Schottky barrier height on n-type
silicon.[1][3] These characteristics are critical for reducing contact resistance and improving
device performance. However, its propensity for surface oxidation and the formation of
morphological defects under certain conditions are important factors to consider during process
integration.[1][3]

In comparison, CoSiz and NiSi offer lower formation temperatures but have lower thermal

stability limits.[2] TiSiz is a well-understood material but faces challenges with phase formation
on narrow device geometries.[7] The optimal choice of silicide is therefore application-specific,
requiring a trade-off between thermal budget, desired electrical properties, process complexity,
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and long-term reliability requirements. For applications demanding utmost thermal resilience
and minimal contact resistance on n-type silicon, erbium silicide remains a superior, albeit
more specialized, alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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